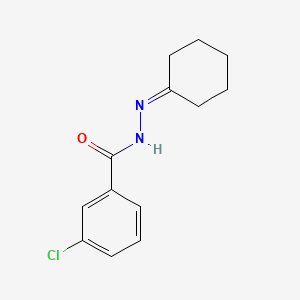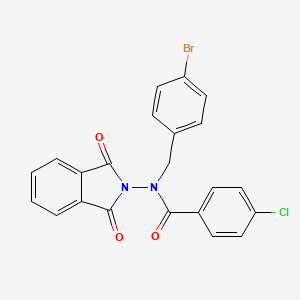![molecular formula C16H13BrN4O3 B5162986 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B5162986.png)
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], also known as BNDN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] involves its interaction with the target enzyme or receptor. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] binds to the active site of the enzyme or receptor, thereby inhibiting its activity. The inhibition of the enzyme or receptor leads to a decrease in the production of the corresponding product, which can have a significant impact on various biological processes.
Biochemical and Physiological Effects:
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme or receptor. For instance, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, which can have a significant impact on various biological processes, including neurotransmission and muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory activity against various enzymes and receptors, which makes it a valuable tool for studying their biological functions. However, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] also has some limitations, including its potential toxicity and instability under certain conditions. Therefore, it is important to use 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] with caution and to optimize the experimental conditions to minimize its potential adverse effects.
Orientations Futures
There are several future directions for the study of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]. One of the main directions is the development of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]-based inhibitors for various enzymes and receptors, which can have potential applications in the treatment of various diseases, including Alzheimer's disease, cancer, and Parkinson's disease. Another direction is the investigation of the structure-activity relationship of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and its derivatives, which can provide valuable insights into the design of more potent and selective inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can help to optimize its therapeutic potential.
Méthodes De Synthèse
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can be synthesized through a simple and efficient method, which involves the reaction between 7-bromo-1,5-dimethyl-1H-indole-2,3-dione and 4-nitrophenylhydrazine. The reaction is carried out in the presence of a suitable solvent and a catalyst, which facilitates the formation of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]. The synthesized product can be purified through various techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent inhibitory activity against various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
7-bromo-1,5-dimethyl-3-[(4-nitrophenyl)diazenyl]indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3/c1-9-7-12-14(16(22)20(2)15(12)13(17)8-9)19-18-10-3-5-11(6-4-10)21(23)24/h3-8,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZZTWTZJKNKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-dichlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162937.png)
![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5162941.png)
![3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5162946.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5162950.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5162959.png)
![5-isobutyryl-3-(1-phenyl-5-propyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5162962.png)
![3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5162976.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B5162979.png)
![4,4'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5163004.png)

![2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5163013.png)

